molecular formula C9H10O2 B14690044 Nona-5,8-diynoic acid CAS No. 34456-22-9

Nona-5,8-diynoic acid

Cat. No.: B14690044
CAS No.: 34456-22-9
M. Wt: 150.17 g/mol
InChI Key: QGSGBYNWNYLAMZ-UHFFFAOYSA-N
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Description

Nona-5,8-diynoic acid is a unique organic compound characterized by the presence of two triple bonds within its nine-carbon chain. This compound is part of the polyacetylenic acids family, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nona-5,8-diynoic acid can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobutyne with monosubstituted acetylenic alcohols, such as propargyl alcohol, in the presence of a catalytic system consisting of copper(I) bromide, triethylamine, and potassium carbonate. This reaction typically occurs at temperatures between 55-60°C in dimethylformamide, yielding the desired polyacetylene diols .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biosynthetic methods using basidial fungi like Ganoderma lucidum have been explored for producing polyacetylenes, including this compound .

Chemical Reactions Analysis

Types of Reactions

Nona-5,8-diynoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This process can convert triple bonds into double or single bonds.

    Substitution: Halogenation or other substitution reactions can modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like bromine or chlorine are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols or ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • Nona-2Z-en-6,8-diynoic acid
  • Deca-2Z-en-6,8-diynoic acid phenethylamide
  • Undeca-2E,4E-dien-8,10-diynoic acid isobutylamide

Uniqueness

Nona-5,8-diynoic acid is unique due to its specific structure, which includes two triple bonds at positions 5 and 8. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

nona-5,8-diynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-3-4-5-6-7-8-9(10)11/h1H,3,6-8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSGBYNWNYLAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC#CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560164
Record name Nona-5,8-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34456-22-9
Record name Nona-5,8-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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